1,4-Bis(2-ethylhexyl)benzene chemical properties and structure
1,4-Bis(2-ethylhexyl)benzene chemical properties and structure
This technical guide is structured to address the specific needs of drug development professionals, focusing on 1,4-Bis(2-ethylhexyl)benzene (CAS: 87117-22-4) .
Crucial Technical Distinction: This guide explicitly distinguishes the subject alkylbenzene (a hydrocarbon) from the common plasticizer Bis(2-ethylhexyl) terephthalate (an ester, DOTP).[1] Confusing these two is a common error in automated database retrieval; this guide focuses strictly on the hydrocarbon structure used primarily as an analytical reference standard and hydrophobic intermediate.
Chemical Identity, Analytical Characterization, and Material Science in Pharma[1][2]
Executive Summary & Chemical Identity
1,4-Bis(2-ethylhexyl)benzene is a branched dialkylbenzene hydrocarbon.[1] In the context of pharmaceutical sciences, it serves two primary roles:
-
Analytical Reference Standard: Used in Extractables & Leachables (E&L) studies to identify hydrophobic impurities migrating from polymeric packaging or manufacturing equipment.[1]
-
Hydrophobic Intermediate: A precursor or byproduct in the synthesis of specialized lubricants and heat transfer fluids.[1]
It is classified as a Non-Intentionally Added Substance (NIAS) when found in drug products, originating typically from the degradation of polymeric additives or lubricant migration.[1]
Core Chemical Data Table
| Property | Value | Notes |
| CAS Number | 87117-22-4 | Distinct from DOTP (6422-86-2) |
| Molecular Formula | Pure Hydrocarbon | |
| Molecular Weight | 302.54 g/mol | |
| Appearance | Colorless Liquid | Viscous |
| Density | 0.851 g/mL (25 °C) | Lower density than water |
| Boiling Point | 190 °C (0.4 mmHg) | High boiling point, low volatility |
| Refractive Index | ||
| Solubility | Lipophilic | Soluble in Hexane, DCM; Insoluble in Water |
Structural Analysis & Origin
The molecule consists of a central benzene ring substituted at the para (1,[1]4) positions by two bulky 2-ethylhexyl groups.[1] This branching creates significant steric hindrance and high lipophilicity (High LogP), making it prone to accumulation in lipid-based drug formulations (e.g., emulsions, propofol, biologics).[1]
Formation Pathways (NIAS Context)
In pharmaceutical manufacturing, this compound typically appears via:
-
Lubricant Breakdown: Degradation of dialkylbenzene-based synthetic lubricants used in bioreactors or filling lines.[1]
-
Polymer Synthesis Byproduct: Unreacted residues from the production of specific polyolefin catalysts or additives.[1]
Visualization: Structural Logic & Classification
The following diagram illustrates the chemical topology and its distinction from the ester analog.
Figure 1: Structural assembly of 1,4-Bis(2-ethylhexyl)benzene and critical distinction from terephthalate esters.
Analytical Protocol: Detection in Drug Products
Due to its non-polar nature, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for detection.[1] LC-MS is generally unsuitable due to poor ionization of the saturated alkyl chains.[1]
Validated Workflow for E&L Screening
Objective: Quantify trace levels (< 1 ppm) of 1,4-Bis(2-ethylhexyl)benzene in an aqueous drug product.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: The analyte is highly lipophilic (LogP > 8 estimated).[1] It must be concentrated from the aqueous phase into a non-polar solvent.[1]
-
Protocol:
-
Aliquot 10 mL of drug product into a glass centrifuge tube.
-
Spike with Internal Standard (e.g., Deuterated Anthracene) to correct for extraction efficiency.[1]
-
Add 2 mL of Dichloromethane (DCM) or Hexane . (DCM is preferred for broader extractability, Hexane for specificity to aliphatics).[1]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 RPM for 10 minutes to separate phases.
-
Collect the organic (bottom) layer.[1]
-
Step 2: Instrumental Analysis (GC-MS)
-
Column: Rxi-5Sil MS or equivalent (5% phenyl polysilhene-arylene), 30m x 0.25mm ID.[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Splitless mode @ 280 °C.
-
Oven Program:
-
Start: 50 °C (Hold 1 min)
-
Ramp 1: 20 °C/min to 200 °C
-
Ramp 2: 10 °C/min to 300 °C (Hold 5 min)
-
-
Detection: EI Source (70 eV), SIM mode (Selected Ion Monitoring) for target ions if quantifying; Full Scan (m/z 50-500) for screening.
Step 3: Identification Criteria (Self-Validating)
-
Retention Time: Match within ±0.1 min of the authentic reference standard (Sigma TraceCERT®).
-
Mass Spectrum: Major fragment ions typically include tropylium derivatives and alkyl fragments.[1] Look for molecular ion
.[1]
Visualization: Analytical Decision Tree
Figure 2: Decision matrix for isolating 1,4-Bis(2-ethylhexyl)benzene from complex pharmaceutical matrices.
Toxicity and Risk Assessment
While specific toxicological data for this exact isomer is limited compared to phthalates, its structural class (long-chain alkylbenzenes) informs the risk profile.[1]
-
Hazard Statements (GHS):
-
Toxicological Mechanism:
-
Regulatory Status:
Synthesis (Origin of the Molecule)
For researchers requiring the synthesis of this compound for use as a reference standard (if commercial stock is unavailable), the following pathway is chemically sound.
Friedel-Crafts Alkylation Strategy:
-
Reagents: 1,4-Dichlorobenzene (or Benzene) + 2-Ethylhexyl bromide (or 2-ethyl-1-hexene).
-
Catalyst: Aluminum Chloride (
) or specialized Zeolites (for shape selectivity to para position).[1] -
Mechanism:
-
Generation of carbocation from the alkyl halide/alkene.[1]
-
Electrophilic aromatic substitution on the benzene ring.[1]
-
The bulky 2-ethylhexyl group directs the second substitution to the para position (1,[1]4) to minimize steric strain, though ortho isomers are possible byproducts that must be removed via distillation.[1]
-
References
-
Sigma-Aldrich. (n.d.).[1] 1,4-Bis(2-ethylhexyl)benzene Certified Reference Material (TraceCERT®). Retrieved from [1]
-
PubChem. (2024).[1] 1,4-Bis(2-ethylhexyl)benzene (Compound Summary). National Library of Medicine.[1] Retrieved from [1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 1,4-Bis(2-ethylhexyl)benzene.[1][3][4][5][6][7] Retrieved from [1]
-
Alfa Chemistry. (n.d.).[1] 1,4-Bis(2-ethylhexyl)benzene Properties and Safety. Retrieved from [1]
Sources
- 1. 1,4-Bis(2-ethylhexyl)benzene | C22H38 | CID 14981958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. buyat.ppg.com [buyat.ppg.com]
- 3. sibur-int.ru [sibur-int.ru]
- 4. Di-(2-ethylhexyl) terephthalate | C24H38O4 | CID 22932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Benzenedicarboxylic acid bis(2-ethylhexyl) ester(6422-86-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 1,4-BIS(2-ETHYLHEXYL) BENZENE-1,4-DICARBOXYLATE | CAS 6422-86-2 [matrix-fine-chemicals.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
